molecular formula C24H32N2O4 B2864997 1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one CAS No. 868212-92-4

1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one

Cat. No. B2864997
CAS RN: 868212-92-4
M. Wt: 412.53
InChI Key: MFPRNNYSQKRCGJ-UHFFFAOYSA-N
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Description

The compound “1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains dimethylphenyl, hydroxypropoxy, and methoxyphenyl groups .


Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as X-ray crystallography . The compound likely has a complex three-dimensional structure due to the presence of the piperazine ring and various functional groups. The exact structure would need to be determined experimentally.


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the conditions and reagents used. For instance, the piperazine ring could potentially undergo reactions such as alkylation, acylation, or N-arylation . The hydroxypropoxy and methoxyphenyl groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some potential properties could include its molecular weight, boiling point, melting point, and solubility in various solvents .

Scientific Research Applications

Medicinal Chemistry: Potential Anticancer Agent

The structural features of this compound, particularly the presence of a piperazine ring, are indicative of potential biological activity. Piperazine derivatives have been explored for their anticancer properties . The compound could be investigated for its ability to inhibit cancer cell growth, possibly by interfering with cell signaling pathways or DNA repair mechanisms.

Pharmacology: Development of New Therapeutics

In pharmacology, the compound’s molecular framework could be utilized to develop new therapeutic agents. Its structural similarity to known pharmacophores suggests it could act on central nervous system targets or serve as a lead compound for the development of drugs with improved efficacy and reduced side effects .

Biochemistry: Enzyme Inhibition Studies

The compound’s piperazine moiety could interact with enzymes, potentially acting as an inhibitor. This interaction can be valuable in studying enzyme kinetics and understanding the biochemical pathways in which these enzymes are involved .

Chemical Engineering: Process Optimization

In chemical engineering, this compound could be used in process optimization studies. Its synthesis and the reaction conditions required for its production could provide insights into more efficient chemical processes, potentially leading to cost reductions and improved yields .

Material Science: Organic Semiconductor Precursor

The compound’s molecular structure suggests it could be a precursor for organic semiconductors. Its potential electronic properties might be harnessed in the development of new materials for use in electronic devices.

Analytical Chemistry: Chromatography Standards

Due to its unique structure, this compound could serve as a standard in chromatographic analysis, helping to calibrate instruments and ensure the accuracy of analytical methods in the detection of complex molecules .

Safety And Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The compound “1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one” could potentially be investigated for various applications, given the biological activity of similar compounds . Future research could explore its potential uses in medicine, its mechanism of action, and its safety profile.

properties

IUPAC Name

1-[4-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-17-6-5-7-22(18(17)2)26-12-10-25(11-13-26)15-21(28)16-30-23-9-8-20(19(3)27)14-24(23)29-4/h5-9,14,21,28H,10-13,15-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPRNNYSQKRCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

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